(S)-2-(Boc-amino)tetradecanoic acid
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Overview
Description
(S)-2-(Boc-amino)tetradecanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetradecanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)tetradecanoic acid typically involves the protection of the amino group of tetradecanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield, and the product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)tetradecanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(S)-2-(Boc-amino)tetradecanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)tetradecanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid, which can then participate in further reactions or biological processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Fmoc-amino)tetradecanoic acid: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
(S)-2-(Cbz-amino)tetradecanoic acid: Uses the carbobenzyloxy (Cbz) group for protection.
Uniqueness
(S)-2-(Boc-amino)tetradecanoic acid is unique due to the ease of removal of the Boc protecting group under mild acidic conditions, which makes it highly suitable for use in peptide synthesis. The steric bulk of the Boc group also provides steric hindrance, which can be advantageous in directing reactions to specific sites on the molecule .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRHFGUPKTZOC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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